VE-822

描述

. 这些酶参与检测 DNA 损伤,作为细胞分裂期间细胞周期检查点的一部分。 通过抑制其活性,贝索替尼干扰了快速分裂细胞检测 DNA 损伤的能力,使其成为一种潜在的治疗某些癌症形式的药物,因为它会导致癌细胞中 DNA 损伤的积累,从而降低其活力 .

科学研究应用

贝索替尼在科学研究中有着广泛的应用,尤其是在化学、生物学、医学和工业领域。 在化学领域,它被用作研究 DNA 损伤反应途径机制的工具化合物 . 在生物学领域,它被用来研究 ATR 和 ATM 激酶在细胞周期调控和 DNA 修复中的作用 . 在医学领域,贝索替尼正在被开发为治疗各种癌症的潜在药物,包括卵巢癌和小细胞肺癌 . 它在临床试验中显示出前景,特别是在与其他化疗药物联合使用时 . 此外,贝索替尼已被研究用于治疗 COVID-19 的潜力 .

作用机制

生化分析

Biochemical Properties

Berzosertib interacts with the ATR enzyme, a key component of the DNA damage response (DDR) pathway . By inhibiting ATR, Berzosertib interferes with the ability of rapidly dividing cells to detect damage to DNA . This makes it useful as a potential treatment for some forms of cancer by causing accumulation of DNA damage in the cancer cells and thus reducing their viability .

Cellular Effects

Berzosertib has shown to have significant effects on various types of cells and cellular processes. It influences cell function by disrupting the cell cycle progression, stimulating repair, and enforcing checkpoints . Berzosertib potently inhibits ATR in biochemical assays and in cell assays . It has been shown to sensitize many lines to the cytotoxic effects of multiple DNA damaging agents .

Molecular Mechanism

Berzosertib exerts its effects at the molecular level by inhibiting the activity of ATR and ATM . These enzymes are involved in detecting DNA damage as part of cell cycle checkpoints during cell division . By inhibiting their activity, Berzosertib interferes with the ability of rapidly dividing cells to detect damage to DNA .

Temporal Effects in Laboratory Settings

Berzosertib has shown dose-dependent bioavailability, with greater than proportional increases in exposure as dose increased This indicates that the effects of Berzosertib can change over time in laboratory settings

Dosage Effects in Animal Models

The dosage effects of Berzosertib in animal models have not been explicitly reported in the available literature. It has been shown that Berzosertib potently inhibits ATR in biochemical assays and in cell assays , suggesting that its effects could potentially vary with different dosages.

Metabolic Pathways

The specific metabolic pathways that Berzosertib is involved in are not clearly defined in the available literature. As an inhibitor of ATR and ATM, Berzosertib likely interacts with these enzymes and potentially other cofactors within the DDR pathway .

Transport and Distribution

The transport and distribution of Berzosertib within cells and tissues are not explicitly reported in the available literature. Given its role as an ATR inhibitor, it is likely that it interacts with various cellular components involved in the DDR pathway .

Subcellular Localization

The subcellular localization of Berzosertib is not explicitly reported in the available literature. As an ATR inhibitor, it is likely to be found wherever ATR is localized within the cell

准备方法

贝索替尼的合成路线和反应条件涉及多个步骤。 工业生产方法通常涉及优化这些合成路线,以确保最终产品的产率和纯度 .

化学反应分析

贝索替尼经历各种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂和条件包括强氧化剂用于氧化、还原剂用于还原以及亲核试剂用于取代反应 . 由这些反应形成的主要产物取决于所用条件和试剂,但它们通常涉及对化合物中存在的官能团进行修饰 .

相似化合物的比较

贝索替尼在其对 ATR 激酶活性的强效抑制方面是独一无二的,这使它有别于其他类似化合物。 一些类似的化合物包括其他 ATR 抑制剂,如 AZD6738 (ceralasertib) 和 BAY-1895344 (elimusertib) . 这些化合物也靶向 ATR 激酶,但可能具有不同的效力、选择性和临床应用 . 贝索替尼能够抑制 ATR 和 ATM 激酶,尽管对 ATM 的抑制效力较低,这增加了其独特性和潜在的治疗益处 .

属性

IUPAC Name |

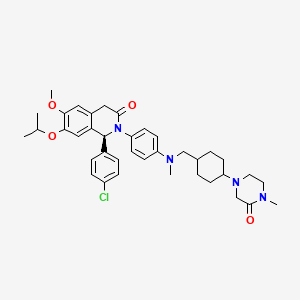

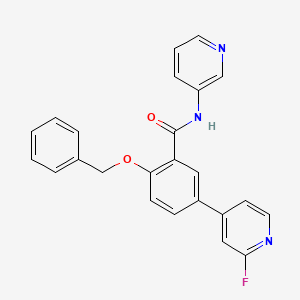

3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCWLJDSIRUGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025940 | |

| Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232416-25-9 | |

| Record name | Berzosertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232416259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berzosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERZOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L423PRV3V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: Berzosertib is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related protein kinase (ATR). [, , , , , , , , , ]

ANone: ATR is a critical regulator of the DNA damage response (DDR). By inhibiting ATR, Berzosertib disrupts DNA repair mechanisms, leading to the accumulation of DNA damage and ultimately cell death, particularly in rapidly dividing cancer cells. [, , , , , , , , , ]

ANone: Berzosertib treatment is associated with:

- Reduced phosphorylation of checkpoint kinase 1 (CHK1), a downstream target of ATR. [, ]

- Increased levels of γH2AX, a marker of DNA double-strand breaks. [, ]

- Induction of apoptosis, a form of programmed cell death. [, ]

- Inhibition of cell proliferation and migration. [, ]

- Cytoplasmic vacuolization in some cancer cells, such as osteosarcoma. []

- Activation of the cGAS/STING pathway and increased expression of interferon pathway genes in small cell lung cancer models. [, ]

ANone: Yes, Berzosertib disrupts cell cycle checkpoints, particularly the G2/M checkpoint, by inhibiting ATR-mediated phosphorylation of CHK1. This can lead to mitotic catastrophe and cell death. [, ]

ANone: Unfortunately, the provided scientific research abstracts do not disclose the molecular formula, weight, or spectroscopic data for Berzosertib.

ANone: The abstracts primarily focus on the biological activity and pharmacological properties of Berzosertib. Information regarding its material compatibility and stability under various conditions is not provided.

ANone: Berzosertib is a small molecule inhibitor targeting the ATR kinase. It does not exhibit catalytic properties itself but exerts its effects by binding to and inhibiting the enzymatic activity of ATR. [, , , , , , , , , ]

ANone: While the abstracts do not delve into specific computational studies, they highlight the importance of genomic analysis and biomarker identification to predict Berzosertib's efficacy. Such research often involves computational modeling and bioinformatics approaches. [, , , ]

ANone: The abstracts do not provide detailed information regarding the SAR of Berzosertib or the impact of specific structural modifications on its activity and selectivity.

ANone: One study mentions the development of a nano-liposomal formulation of Berzosertib (nLs-BG129) to improve its pharmacokinetic properties, particularly its stability and clearance. This formulation demonstrated enhanced antitumor activity in preclinical models. []

ANone: Berzosertib has been investigated both as an intravenously and orally administered drug. [, , ]

ANone: One study revealed that Berzosertib exhibits high binding affinity to brain tissue, leading to low free drug concentrations in the brain. It also faces limitations due to active efflux at the blood-brain barrier. These factors may impact its efficacy in treating brain tumors like glioblastoma. []

ANone: A nano-liposomal formulation of Berzosertib (nLs-BG129) exhibited significantly improved pharmacokinetics, showing a considerably higher area under the curve (AUC) compared to free Berzosertib. This suggests enhanced stability and prolonged clearance for the nano-liposomal formulation. []

ANone: Pharmacodynamic studies showed evidence of ATR inhibition and enhanced DNA double-strand breaks in response to the combination of Berzosertib and Sacituzumab Govitecan. []

ANone: Berzosertib has demonstrated preclinical activity against various cancer types, including:

- Glioblastoma []

- Ovarian cancer [, ]

- Urothelial cancer [, ]

- Small cell lung cancer [, , , , ]

- Gastric cancer [, , ]

- Ewing sarcoma []

- Osteosarcoma [, ]

- Triple-negative breast cancer []

- Extrapulmonary small cell neuroendocrine cancers []

- Acute Lymphoblastic Leukemia []

- Prostate Cancer []

ANone: Yes, preclinical and clinical studies have explored Berzosertib in combination with:

- Chemotherapy: Gemcitabine, cisplatin, carboplatin, irinotecan, topotecan, temozolomide, trabectedin, docetaxel [, , , , , , , , , , , , , , , ]

- PARP inhibitors: Olaparib, talazoparib []

- Antibody-drug conjugates: Sacituzumab Govitecan [, ]

- Immunotherapy: Anti-PD-L1 antibodies [, ]

- Other targeted therapies: Danusertib (pan-Aurora kinase inhibitor), DHODH inhibitors [, ]

ANone: Research suggests that high expression of Schlafen-11 (SLFN11) may be associated with increased sensitivity to Berzosertib and other DNA-damaging agents. Conversely, low SLFN11 expression could potentially contribute to resistance. [] Additionally, increasing intra-tumor heterogeneity was observed as a potential resistance mechanism in a patient with breast small cell cancer. []

ANone: Clinical trials have reported hematological toxicities as common adverse events associated with Berzosertib, particularly when combined with chemotherapy. These include:

ANone: The development of nano-liposomal Berzosertib (nLs-BG129) represents a promising strategy to enhance drug delivery, improve pharmacokinetic properties, and potentially overcome challenges associated with limited brain penetration. []

ANone: Research suggests potential biomarkers for Berzosertib response:

- Replication stress: Tumors with high replication stress may be more sensitive. [, , ]

- Neuroendocrine differentiation: In extrapulmonary small cell neuroendocrine cancers, neuroendocrine differentiation was associated with response. []

- SLFN11 expression: High SLFN11 levels correlate with sensitivity to Berzosertib and other DNA-damaging agents. []

- ATM alterations: Patients with pancreatic cancer and ATM alterations showed promising responses to Berzosertib in combination with Irinotecan. []

- TP53 status: Preclinical evidence suggests that TP53-deficient acute lymphoblastic leukemia cells are highly sensitive to the combination of Berzosertib and pyrimidine synthesis inhibitors. []

- CDKN1A/p21 and ERCC5/XPG expression: Low CDKN1A/p21 and high ERCC5/XPG levels in MYC-driven non-neuroendocrine small cell lung cancer were associated with increased sensitivity to Berzosertib in combination with Lurbinectedin. []

ANone: While phospho-CHK1 has been explored as a pharmacodynamic marker, it has shown limited sensitivity in clinical trials. Identifying more sensitive and specific biomarkers remains an area of active research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。